molecular formula C8H6BrN3O B6602767 6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1361459-59-7

6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6602767
CAS No.: 1361459-59-7
M. Wt: 240.06 g/mol
InChI Key: XUFFFYNXLJKFHN-UHFFFAOYSA-N
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Description

6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a pyrido[2,3-d]pyrimidin-4(3H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine and bromine.

    Bromination: The bromination of 2-methylpyridine is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 6th position.

    Cyclization: The brominated intermediate undergoes cyclization with a suitable reagent, such as formamide, under controlled conditions to form the pyrido[2,3-d]pyrimidin-4(3H)-one core structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.

    Purification: Employing advanced purification techniques, such as recrystallization or chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

    Cyclization Reactions: Further cyclization reactions can be performed to create more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing cellular signaling pathways to alter cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4-amine: A closely related compound with an amine group instead of a ketone.

    7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: Another similar compound with a hydroxyl group at the 4th position.

Uniqueness

6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and core structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

IUPAC Name

6-bromo-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-4-11-7-6(8(13)12-4)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFFFYNXLJKFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=N2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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